Orthogonal Deprotection Architecture: Boc-Orn(Z)-OSu vs. Z-Orn(Boc)-OSu (CAS 116115-11-8)
Boc-Orn(Z)-OSu bears acid-labile Boc on Nα and hydrogenolyzable Z on Nδ, compatible with standard Boc-SPPS protocols where TFA-mediated Boc removal precedes final HF cleavage. The regioisomer Z-Orn(Boc)-OSu (CAS 116115-11-8) reverses this arrangement, placing Z on Nα and Boc on Nδ, which is incompatible with Boc-SPPS because the Nα-Z group cannot be removed under acidic conditions [1]. This regioisomeric distinction is confirmed by markedly different melting points: 134-141 °C for Boc-Orn(Z)-OSu vs. 58-67 °C for Z-Orn(Boc)-OSu, and distinct optical rotations: [α]D20 = -26 ± 2° (C=1 in DMF) vs. [α]D = -15.5 ± 2° (C=1 in Acetone) .
| Evidence Dimension | Deprotection orthogonality and physical identity for regioisomer differentiation |
|---|---|
| Target Compound Data | Melting point 134-141 °C; [α]D20 = -26 ± 2° (C=1 in DMF); Nα-Boc (acid-labile), Nδ-Z (hydrogenolyzable); purity ≥ 96% (HPLC) |
| Comparator Or Baseline | Z-Orn(Boc)-OSu (CAS 116115-11-8): Melting point 58-67 °C; [α]D = -15.5 ± 2° (C=1 in Acetone); Nα-Z (hydrogenolyzable), Nδ-Boc (acid-labile); purity ≥ 98% (HPLC) |
| Quantified Difference | Melting point difference: 76-74 °C higher for Boc-Orn(Z)-OSu; Optical rotation sign and solvent system differ; reversed protection architecture |
| Conditions | Physical characterization data from Chem-Impex product specifications |
Why This Matters
Procurement of the incorrect regioisomer renders Boc-SPPS synthesis impossible; the melting point delta of >70 °C provides a rapid identity check upon receipt.
- [1] NBinno. The Role of Boc-Orn(Z)-OH in Advanced Peptide Synthesis Techniques. 2025. Discusses orthogonal Boc/Z protection strategy where Boc protects α-amine and Z protects side-chain amine for Boc-SPPS compatibility. View Source
